molecular formula C34H34Na2O8S2 B6175765 disodium 4-(4-{1,2-diphenyl-2-[4-(4-sulfonatobutoxy)phenyl]ethenyl}phenoxy)butane-1-sulfonate CAS No. 2173196-08-0

disodium 4-(4-{1,2-diphenyl-2-[4-(4-sulfonatobutoxy)phenyl]ethenyl}phenoxy)butane-1-sulfonate

Cat. No.: B6175765
CAS No.: 2173196-08-0
M. Wt: 680.7
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Description

Disodium 4-(4-{1,2-diphenyl-2-[4-(4-sulfonatobutoxy)phenyl]ethenyl}phenoxy)butane-1-sulfonate: is a complex organic compound with a molecular weight of 680.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the diphenyl core structure. One common approach is to use a Wittig reaction to form the double bond between the phenyl rings

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert the double bonds to single bonds.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the sulfonate or butoxy positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be employed.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Saturated hydrocarbons and alcohols.

  • Substitution: : Derivatives with different functional groups at the sulfonate or butoxy positions.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its fluorescent properties may make it useful in biological imaging and labeling.

  • Medicine: : It could be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

  • Industry: : Its unique chemical structure may find use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological imaging, it may interact with specific cellular components to produce a fluorescent signal. In therapeutic applications, it could modulate biological pathways through its interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of phenyl rings and sulfonate groups. Similar compounds include:

  • Bisphenol A: : A compound with two phenol groups, used in the production of plastics.

  • Diphenyl sulfone: : A compound with two phenyl rings and a sulfone group, used in organic synthesis.

  • Sodium dodecyl sulfate (SDS): : A surfactant with a sulfonate group, used in detergents and cleaning agents.

Each of these compounds has distinct properties and applications, but disodium 4-(4-{1,2-diphenyl-2-[4-(4-sulfonatobutoxy)phenyl]ethenyl}phenoxy)butane-1-sulfonate stands out due to its complex structure and potential versatility.

Properties

CAS No.

2173196-08-0

Molecular Formula

C34H34Na2O8S2

Molecular Weight

680.7

Purity

95

Origin of Product

United States

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